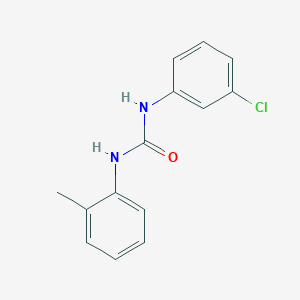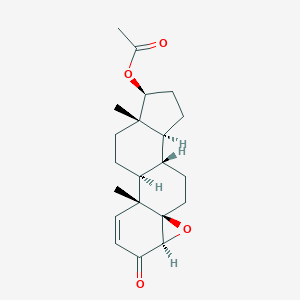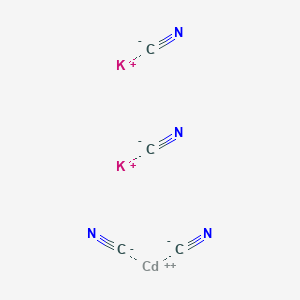
二钾;镉(2+);四氰化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of cadmium cyanide complexes often involves reactions of cadmium(II) salts with cyanide sources in the presence of coordinating ligands or solvents. For instance, cadmium(II) complexes with heterocyclic thiones are prepared by reacting cadmium(II) cyanide with various thiones, indicating a method for synthesizing complexes similar to "Dipotassium;cadmium(2+);tetracyanide" under specific conditions (Isab, Wazeer, & Ashraf, 2009).
Molecular Structure Analysis
Cadmium cyanide complexes often exhibit diverse molecular structures, determined by the coordination environment of the cadmium(II) ion and the ligands involved. For example, cadmium complexes containing discrete tetrakis-(carboxylato)-bridged dimetal cores demonstrate the versatility in cadmium coordination chemistry, suggesting the potential structural diversity of "Dipotassium;cadmium(2+);tetracyanide" as well (Li & Mak, 1995).
Chemical Reactions and Properties
Cadmium cyanide complexes with heterocyclic thiones show that sulfur coordination to cadmium(II) influences the chemical reactivity and properties of these complexes. This suggests that "Dipotassium;cadmium(2+);tetracyanide" may also exhibit unique reactivity patterns and chemical properties based on its cyanide and cadmium content (Isab, Wazeer, & Ashraf, 2009).
科学研究应用
环境修复
磷酸盐的应用可以减少受污染土壤中植物对镉的提取和吸收。当二钾磷酸盐 (K2HPO4) 作为镉污染稻田土壤中的肥料时,已显示出可显著降低大米中的镉浓度,表明在环境修复和农业管理中具有减少农作物重金属吸收的潜在应用 (Lee et al., 2016)。
化学传感和检测
镉(II) 配合物因其结构和应用特性而受到探索,包括作为环境和健康产品样品中镉离子的传感器。一项研究证明了四(4-硝基苯基)卟啉作为监测镉离子的高选择性荧光探针,展示了镉相关化合物在开发有毒金属敏感检测方法中的潜力 (Khani et al., 2016)。
材料科学
对含镉化合物的研究延伸到材料科学,其中硫化镉薄膜因其在固态器件(如光导和太阳能电池)中的实用性而受到探索。据报道,一种通过浸渍技术沉积硫化镉薄膜的简单、低成本的方法,表明镉化合物在推进用于电子应用的材料中的作用 (Karanjai & Dasgupta, 1986)。
分析化学
镉配合物已用于分析化学中镉的分光光度测定,突出了它们在开发用于精确测量各种样品中金属离子的方法中的重要性。例如,已经报道了使用 2, 2'-联吡啶-2-喹啉基腙对镉进行溶剂萃取和分光光度测定,强调了镉化合物在分析方法中的实用性 (Otomo et al., 1982)。
安全和危害
属性
IUPAC Name |
dipotassium;cadmium(2+);tetracyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.Cd.2K/c4*1-2;;;/q4*-1;+2;2*+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFARPFBUUDQLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Cd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4CdK2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium;cadmium(2+);tetracyanide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

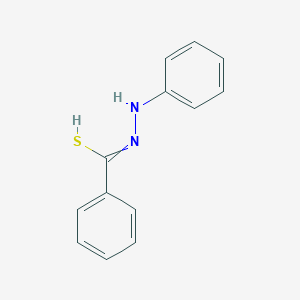
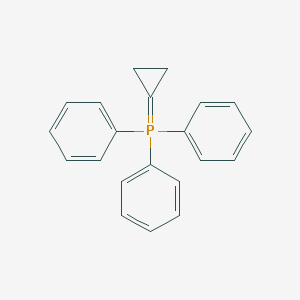
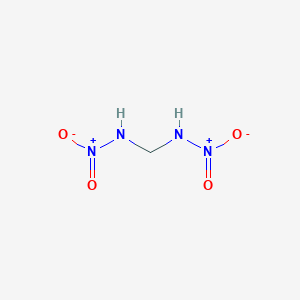
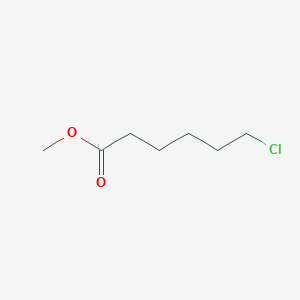
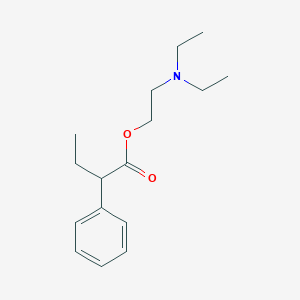
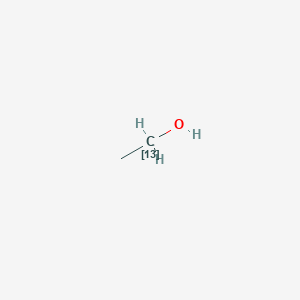
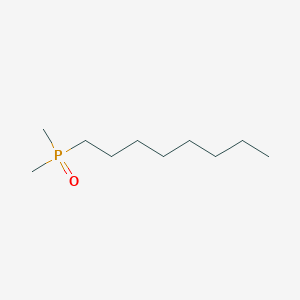
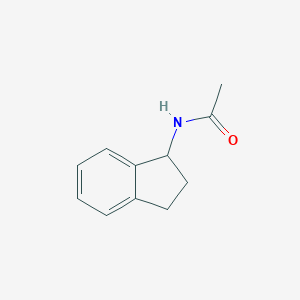
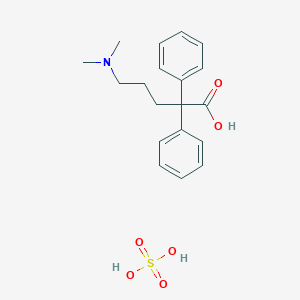

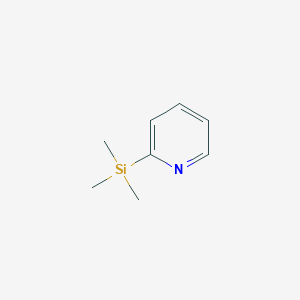
![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)
